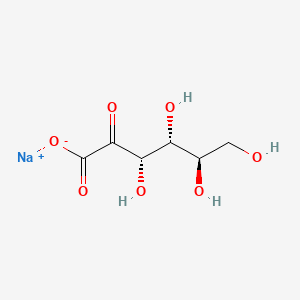

Sodium 2-ketogluconate

Description

Properties

IUPAC Name |

sodium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);/q;+1/p-1/t2-,3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCZUBZXJNUXBT-PSRPMNHMSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20248-27-5 (Parent) | |

| Record name | Sodium 2-ketogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00933768 | |

| Record name | Sodium hex-2-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14984-38-4 | |

| Record name | Sodium 2-ketogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014984384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | arabino-2-Hexulosonic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hex-2-ulosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00933768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-oxogluconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2-KETOGLUCONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18CI53879Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of 2 Ketogluconate

Biosynthesis of 2-Ketogluconate from Glucose and Gluconate

The production of 2-ketogluconate is predominantly an extracellular or periplasmic process in many bacteria, which allows them to capture carbon sources without immediate transport into the cytoplasm.

In many Gram-negative bacteria, such as Pseudomonas and Gluconobacter species, the biosynthesis of 2-ketogluconate from glucose occurs via a two-step oxidation process in the periplasmic space. nih.govasm.org This pathway is energetically favorable as it is linked to the respiratory chain, generating a proton motive force that drives ATP synthesis. nih.gov

The initial step involves the oxidation of glucose to gluconate. This reaction is catalyzed by a membrane-bound glucose dehydrogenase (GDH), which often utilizes pyrroloquinoline quinone (PQQ) as a cofactor. nih.govresearchgate.net The gluconate formed can then be further oxidized to 2-ketogluconate. nih.govfrontiersin.orgnih.gov This second step is catalyzed by flavin adenine (B156593) dinucleotide (FAD)-dependent gluconate 2-dehydrogenase (GA2DH). nih.govmdpi.com These dehydrogenases are located on the periplasmic side of the cytoplasmic membrane. nih.gov The resulting 2-ketogluconate can accumulate in the culture medium or be transported into the cell for catabolism. mdpi.comnih.gov

In Pseudomonas putida, it has been shown that a significant portion of glucose influx is channeled through this periplasmic oxidation pathway. nih.gov Similarly, Gluconobacter oxydans is well-known for its ability to incompletely oxidize glucose to gluconic acid and subsequently to 2-keto-D-gluconic acid and 5-keto-D-gluconic acid in the periplasm. nih.govnih.gov

Key Enzymes in Periplasmic 2-Ketogluconate Biosynthesis

| Enzyme | Gene (example) | Cofactor | Reaction Catalyzed | Organism Example |

|---|---|---|---|---|

| Glucose Dehydrogenase | gcd nih.govmdpi.com | PQQ | D-Glucose → D-Gluconate | Pseudomonas plecoglossicida mdpi.com, Gluconobacter oxydans nih.gov |

While periplasmic oxidation is the primary route for 2-ketogluconate biosynthesis in many bacteria, cytoplasmic pathways also exist. In these routes, glucose is first transported into the cytoplasm. Once inside, it can be converted to gluconate. In Pseudomonas, for instance, intracellular glucose, gluconate, and 2-ketogluconate are ultimately converted to 6-phosphogluconate, which then enters central metabolic pathways. nih.gov The direct cytoplasmic oxidation of glucose or gluconate to 2-ketogluconate is less commonly the main biosynthetic pathway and is more integrated with catabolic processes.

Catabolism and Assimilation Pathways of 2-Ketogluconate

Once produced, 2-ketogluconate can be utilized by the bacteria as a carbon and energy source. This involves its transport into the cytoplasm and conversion into intermediates of central metabolic pathways.

The catabolism of 2-ketogluconate is closely linked to the Entner-Doudoroff (ED) pathway, a central metabolic route for glucose degradation in many prokaryotes. researchgate.netlibretexts.orggovtsciencecollegedurg.ac.in In organisms like Pseudomonas, the assimilation of 2-ketogluconate begins with its transport into the cytoplasm via a specific transporter, such as KguT. frontiersin.orgmdpi.com

Inside the cytoplasm, the pathway proceeds as follows:

Phosphorylation: 2-ketogluconate is phosphorylated to 2-keto-6-phosphogluconate (2K6PG) by the enzyme 2-ketogluconate kinase (KguK). This is considered the committed step in 2-ketogluconate assimilation. nih.govmdpi.com

Reduction: 2-keto-6-phosphogluconate is then reduced to 6-phosphogluconate (6PG) by an NADPH-dependent 2-keto-6-phosphogluconate reductase (KguD). nih.govmdpi.com

Entry into the ED Pathway: The resulting 6-phosphogluconate is a key intermediate that directly enters the Entner-Doudoroff pathway. mdpi.com In the ED pathway, 6-phosphogluconate is dehydrated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) and then cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate. wikipedia.orgasm.org

In some enteric bacteria like Escherichia coli, an alternative initial step involves the reduction of 2-ketogluconate to gluconate by a 2-ketogluconate reductase, followed by phosphorylation to 6-phosphogluconate by gluconate kinase. nih.gov

Enzymes of the 2-Ketogluconate Catabolic Pathway Leading to the ED Pathway

| Enzyme | Gene (example) | Reaction Catalyzed | Organism Example |

|---|---|---|---|

| 2-Ketogluconate Transporter | kguT mdpi.commdpi.com | 2-Ketogluconate (periplasm) → 2-Ketogluconate (cytoplasm) | Pseudomonas plecoglossicida mdpi.com |

| 2-Ketogluconate Kinase | kguK mdpi.commdpi.com | 2-Ketogluconate + ATP → 2-Keto-6-phosphogluconate + ADP | Pseudomonas plecoglossicida mdpi.com |

The catabolism of 2-ketogluconate also connects to the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). The key link is the intermediate 6-phosphogluconate, which is a substrate for both the ED pathway and the oxidative branch of the PPP. nih.gov In the PPP, 6-phosphogluconate is oxidatively decarboxylated to ribulose-5-phosphate, generating NADPH. wikipedia.orgjackwestin.com The choice between the ED pathway and the PPP for the metabolism of 6-phosphogluconate can depend on the metabolic state of the cell and the specific organism. In some bacteria, the PPP is crucial for generating NADPH for reductive biosynthesis and for producing precursors for nucleotide synthesis. wikipedia.org In Gluconobacter, for instance, the reduction of 2-ketogluconate to gluconate, followed by phosphorylation, leads to 6-phosphogluconate, which can enter the PPP. nih.gov

Comparative Microbial Physiology of 2-Ketogluconate Metabolism

Different microbial genera exhibit distinct strategies for 2-ketogluconate metabolism, reflecting their diverse ecological niches and physiological adaptations.

Pseudomonas : Members of the genus Pseudomonas are known for their robust oxidative metabolism. researchgate.net They efficiently produce and utilize 2-ketogluconate. frontiersin.orgmdpi.com The periplasmic oxidation of glucose to 2-ketogluconate is a prominent feature. nih.gov The catabolism primarily proceeds through phosphorylation to 2-keto-6-phosphogluconate and subsequent reduction to 6-phosphogluconate, which then enters the Entner-Doudoroff pathway. mdpi.com In Pseudomonas putida, it has been observed that 2-ketogluconate is the least preferred substrate compared to succinate (B1194679), gluconate, and glucose, indicating a hierarchical regulation of carbon source utilization. nih.gov The genes for 2-ketogluconate utilization (the kgu operon) are often tightly regulated. mdpi.com

Gluconobacter : Gluconobacter species are acetic acid bacteria characterized by their incomplete oxidation of sugars and alcohols. nih.govnih.gov They are prolific producers of 2-ketogluconate and 5-ketogluconate via membrane-bound dehydrogenases in the periplasm. nih.govnih.gov Unlike Pseudomonas, the primary catabolic route for 2-ketogluconate in Gluconobacter involves its reduction to gluconate in the cytoplasm by NADPH-dependent 2-ketogluconate reductases. nih.gov This gluconate is then phosphorylated to 6-phosphogluconate, which can be metabolized through the Pentose Phosphate Pathway. nih.govresearchgate.net This metabolic strategy allows Gluconobacter to rapidly oxidize substrates extracellularly for energy generation while assimilating a portion of the products for biomass production.

Enteric Bacteria (e.g., Escherichia coli, Klebsiella) : In some enteric bacteria, the metabolism of 2-ketogluconate also involves its transport into the cytoplasm followed by reduction to gluconate by 2-ketogluconate reductase and subsequent phosphorylation by gluconate kinase. nih.gov The resulting 6-phosphogluconate can then enter either the Pentose Phosphate Pathway or the Entner-Doudoroff pathway.

Comparison of 2-Ketogluconate Metabolism in Different Bacteria

| Feature | Pseudomonas | Gluconobacter | Enteric Bacteria (e.g., E. coli) |

|---|---|---|---|

| Primary Biosynthesis Location | Periplasm nih.gov | Periplasm nih.govnih.gov | Not a primary producer |

| Key Biosynthetic Enzymes | Glucose dehydrogenase, Gluconate 2-dehydrogenase mdpi.com | Glucose dehydrogenase, Gluconate 2-dehydrogenase nih.gov | N/A |

| Initial Catabolic Step in Cytoplasm | Phosphorylation by 2-ketogluconate kinase (KguK) nih.govmdpi.com | Reduction by 2-ketogluconate reductase (2KGR) nih.gov | Reduction by 2-ketogluconate reductase nih.gov |

| Primary Subsequent Pathway | Entner-Doudoroff Pathway mdpi.com | Pentose Phosphate Pathway nih.gov | Entner-Doudoroff or Pentose Phosphate Pathway nih.gov |

Metabolism in Pseudomonas Species

Bacteria of the genus Pseudomonas are well-known for their ability to metabolize glucose through up to three convergent pathways that lead to 6-phosphogluconate, which then enters the Entner-Doudoroff (ED) pathway researchgate.netscilit.comnih.gov. A significant feature of glucose metabolism in Pseudomonas is the compartmentalization of the 2-ketogluconate pathway, which begins in the periplasm researchgate.netnih.gov.

In the periplasmic space, glucose is oxidized to gluconate by glucose dehydrogenase (Gcd), and subsequently, gluconate is oxidized to 2-ketogluconate by gluconate dehydrogenase (Gad) researchgate.netmdpi.commdpi.comnih.gov. This extracellular conversion is a key step in the production of 2-ketogluconate by industrial strains like Pseudomonas plecoglossicida mdpi.comnih.gov. The produced 2-ketogluconate can then be transported into the cytoplasm via a specific transporter, KguT mdpi.comnih.govresearchgate.net.

Once inside the cytoplasm, the catabolism of 2-ketogluconate involves a series of enzymatic reactions. The first step is the phosphorylation of 2-ketogluconate to 2-keto-6-phosphogluconate, a reaction catalyzed by 2-ketogluconate kinase (KguK) mdpi.comresearchgate.net. Following this, 2-keto-6-phosphogluconate is reduced to 6-phosphogluconate by the NADPH-dependent enzyme 2-keto-6-phosphogluconate reductase (KguD) mdpi.comresearchgate.net. The resulting 6-phosphogluconate is a key intermediate that enters the Entner-Doudoroff pathway for further metabolism researchgate.netresearchgate.net.

The genes involved in the cytoplasmic metabolism of 2-ketogluconate, namely kguK and kguD, along with the transporter gene kguT and a putative epimerase gene kguE, are often organized in a kgu operon researchgate.net. The expression of this operon is regulated by the transcriptional regulator PtxS, which belongs to the LacI family. 2-ketogluconate itself acts as an effector molecule, binding to PtxS and causing its dissociation from the promoter region of the kgu operon, thereby allowing transcription of the catabolic genes researchgate.net.

In some species, such as Pseudomonas putida, the uptake of 2-ketogluconate is an inducible active transport system mdpi.com. Metabolic flux analyses in P. putida have shown that a significant portion of glucose is channeled through this periplasmic 2-ketogluconate pathway researchgate.net. It has also been noted that metabolism via 2-ketogluconate may be more efficient than the direct phosphorylation of gluconate in the cytoplasm scilit.com.

| Enzyme/Protein | Gene | Location | Function |

|---|---|---|---|

| Glucose Dehydrogenase | gcd | Periplasm | Glucose → Gluconate |

| Gluconate Dehydrogenase | gad | Periplasm | Gluconate → 2-Ketogluconate |

| 2-Ketogluconate Transporter | kguT | Inner Membrane | Transport of 2-ketogluconate into the cytoplasm |

| 2-Ketogluconate Kinase | kguK | Cytoplasm | 2-Ketogluconate → 2-Keto-6-phosphogluconate |

| 2-Keto-6-phosphogluconate Reductase | kguD | Cytoplasm | 2-Keto-6-phosphogluconate → 6-Phosphogluconate |

| Putative Epimerase | kguE | Cytoplasm | Involved in 2-ketogluconate catabolism |

| Transcriptional Regulator | ptxS | Cytoplasm | Represses the kgu operon |

Metabolism in Gluconobacter Species

Gluconobacter species are notable for their ability to perform incomplete oxidation of various sugars, leading to the accumulation of organic acids. The metabolism of 2-ketogluconate in Gluconobacter involves both its production and consumption. The production of 2-ketogluconate occurs in the periplasm through the action of membrane-bound dehydrogenases. D-glucose is first converted to D-gluconate, which is then oxidized to 2-keto-D-gluconate by D-gluconate dehydrogenase mdpi.com. Some strains can further oxidize 2-keto-D-gluconate to 2,5-diketo-D-gluconate mdpi.com.

While Gluconobacter is a proficient producer of 2-ketogluconate, it can also consume this compound. The key step in the assimilation of 2-ketogluconate is its reduction to gluconate. This reaction is catalyzed by NADPH-dependent 2-ketogluconate reductases (2KGR) researchgate.netmdpi.com. In Gluconobacter sp. strain CHM43, two such reductases have been identified, encoded by the genes GLF_0478 and GLF_1777 mdpi.com. The reduction of 2-ketogluconate is considered the committed step in its metabolism in this genus mdpi.com. The resulting gluconate can then be phosphorylated and enter the pentose phosphate pathway researchgate.net.

The activity of these 2KGRs is typically higher at a neutral pH, and they show a preference for NADPH as a cofactor over NADH mdpi.com. The expression of the genes encoding these reductases can be inducible by 2-ketogluconate mdpi.com. The presence of these reductases explains why 2-ketogluconate, after being produced and accumulated in the medium, may be consumed by the Gluconobacter cells themselves mdpi.com.

| Enzyme | Location | Function | Cofactor Preference |

|---|---|---|---|

| D-Gluconate Dehydrogenase | Periplasmic side of cytoplasmic membrane | Gluconate → 2-Ketogluconate | FAD-dependent |

| 2-Keto-D-gluconate Dehydrogenase | Periplasmic side of cytoplasmic membrane | 2-Ketogluconate → 2,5-Diketo-D-gluconate | Not specified |

| 2-Ketogluconate Reductase (2KGR) | Cytoplasm | 2-Ketogluconate → Gluconate | NADPH |

Metabolism in Klebsiella and Other Enteric Bacteria

In Klebsiella pneumoniae and other enteric bacteria such as Erwinia and Escherichia coli, the metabolism of 2-ketogluconate follows a pathway distinct from the phosphorylation-first route seen in Pseudomonas. In these bacteria, 2-ketogluconate is transported into the cytoplasm and is then reduced to gluconate scilit.comresearchgate.net. This reduction is carried out by an NADPH-dependent 2-ketogluconate reductase mdpi.comresearchgate.net.

Following the reduction to gluconate, the next step is phosphorylation by gluconate kinase, which yields 6-phosphogluconate mdpi.comresearchgate.net. This 6-phosphogluconate then enters central metabolic pathways, such as the pentose phosphate pathway or the Entner-Doudoroff pathway, for further catabolism scilit.comresearchgate.net.

In Klebsiella pneumoniae, the synthesis of 2-ketogluconate reductase is maximal under 2-ketogluconate-limited growth conditions mdpi.com. Under anaerobic conditions, K. pneumoniae can ferment 2-ketogluconate to produce biomass, acetate, formate, CO2, ethanol, and succinate, indicating the involvement of both the pentose phosphate and Entner-Doudoroff pathways mdpi.com. It has also been observed that the production of 2-ketogluconic acid in K. pneumoniae is pH-dependent, with acidic conditions favoring its accumulation researchgate.net.

In an Erwinia species, the catabolism of 2,5-diketo-D-gluconate can proceed through pathways that involve the reduction of 2-keto-D-gluconate to gluconate nih.gov. Similarly, in E. coli, a 2-ketoaldonate reductase, encoded by the yiaE gene, plays a crucial role in the assimilation of 2-ketogluconate nih.gov.

| Organism | Key Enzymes | Metabolic Pathway | End Products (under specific conditions) |

|---|---|---|---|

| Klebsiella pneumoniae | 2-Ketogluconate Reductase, Gluconate Kinase | Reduction to gluconate, then phosphorylation to 6-phosphogluconate, entering the pentose phosphate and Entner-Doudoroff pathways. | Biomass, acetate, formate, CO2, ethanol, succinate (anaerobic). |

| Erwinia sp. | NAD(P)H-dependent reductases | Reduction pathways leading to gluconate, which is then phosphorylated and enters the pentose phosphate pathway. | Not specified |

| Escherichia coli | 2-Ketoaldonate Reductase (encoded by yiaE) | Reduction to gluconate. | Not specified |

Metabolism in Fungi and Yeasts

The metabolism of 2-ketogluconate in fungi and yeasts is less extensively characterized compared to bacteria. However, many fungal species are known to produce 2-ketogluconate from glucose researchgate.net. The metabolic pathways for the utilization of this compound likely involve its conversion to intermediates of central metabolism.

In the fungus Aspergillus niger, the metabolism of gluconate, a closely related compound, has been studied. A. niger can rapidly utilize gluconate, and the enzymes of the Embden-Meyerhof (glycolysis) pathway and the tricarboxylic acid (TCA) cycle are involved in its metabolization nih.gov. It is plausible that 2-ketogluconate would first be reduced to gluconate before entering these central metabolic routes. The presence of gluconokinase activity suggests a phosphorylation step to channel gluconate into the glycolytic pathway nih.gov.

In the context of yeasts, certain strains of Saccharomyces cerevisiae, specifically flor yeasts, have been shown to consume gluconic acid. When gluconic acid is the sole carbon source, it is metabolized through the pentose phosphate pathway and then into glycolysis and the TCA cycle nih.gov. This indicates that yeasts possess the enzymatic machinery to channel gluconate into their central carbon metabolism. The uptake of gluconic acid in these yeasts is favored by a proton symport system nih.gov. While direct evidence for the complete catabolic pathway of 2-ketogluconate in a wide range of yeasts is limited, the existing knowledge on gluconate metabolism suggests a probable pathway involving reduction to gluconate followed by its entry into established central metabolic pathways.

| Organism | Probable First Step | Subsequent Metabolic Pathways |

|---|---|---|

| Aspergillus niger | Reduction of 2-ketogluconate to gluconate. | Embden-Meyerhof (Glycolysis) Pathway, Tricarboxylic Acid (TCA) Cycle. |

| Saccharomyces cerevisiae (flor yeast) | Reduction of 2-ketogluconate to gluconate. | Pentose Phosphate Pathway, Glycolysis, Tricarboxylic Acid (TCA) Cycle. |

Enzymes Catalyzing 2-Ketogluconate Biosynthesis

The production of 2-ketogluconate from D-glucose is predominantly a two-step oxidation process that occurs in the periplasm of various microorganisms, including species of Gluconobacter, Pseudomonas, Acetobacter, and Klebsiella nih.govmdpi.comasm.org. This pathway involves two key membrane-bound dehydrogenases linked to the respiratory chain nih.govnih.gov.

Glucose Dehydrogenases (GDH)

GDH facilitates the transfer of electrons from glucose to an acceptor, often ubiquinone, which then feeds into the electron transport chain to generate a proton motive force for ATP synthesis nih.govoup.com. This process allows for the rapid accumulation of gluconate in the surrounding medium nih.gov.

Reaction: D-glucose + Acceptor → D-glucono-1,5-lactone + Reduced Acceptor D-glucono-1,5-lactone + H₂O → D-gluconate (spontaneous or enzyme-catalyzed)

Gluconate Dehydrogenases (GAD)

The second and final step in the biosynthesis of 2-ketogluconate is the oxidation of D-gluconate. This is catalyzed by gluconate dehydrogenase (GAD), also referred to as gluconate 2-dehydrogenase (GA2DH) nih.govnih.gov. This membrane-bound enzyme is typically dependent on a flavin adenine dinucleotide (FAD) cofactor nih.gov.

Similar to GDH, GAD is located in the cytoplasmic membrane, facing the periplasm, and is linked to the respiratory chain nih.govnih.gov. It specifically oxidizes gluconate at the C-2 position to produce 2-ketogluconate wikipedia.orgmonarchinitiative.orguniprot.org. In several industrial processes, the efficiency of this enzymatic step is a key target for enhancement through methods like gene overexpression to improve the yield and productivity of 2-ketogluconate nih.govresearchgate.net.

Reaction: D-gluconate + Acceptor → 2-keto-D-gluconate + Reduced Acceptor monarchinitiative.org

Table 1: Key Enzymes in 2-Ketogluconate Biosynthesis

| Enzyme | Abbreviation | Cofactor | Location | Substrate | Product | Source Organisms (Examples) |

|---|---|---|---|---|---|---|

| Glucose Dehydrogenase | GDH | PQQ | Periplasmic Membrane | D-glucose | D-gluconate | Pseudomonas sp., Gluconobacter sp., Arthrobacter globiformis nih.govmdpi.comasm.org |

| Gluconate Dehydrogenase | GAD / GA2DH | FAD | Periplasmic Membrane | D-gluconate | 2-keto-D-gluconate | Gluconobacter oxydans, Pseudomonas plecoglossicida nih.govnih.govnih.gov |

Enzymes Catalyzing 2-Ketogluconate Catabolism and Further Transformations

Once produced, 2-ketogluconate can be transported into the cytoplasm and metabolized as a carbon source by the cell researchgate.netmdpi.com. Bacteria have evolved distinct pathways for its assimilation, which typically converge on the production of 6-phosphogluconate, a key intermediate of central metabolic routes like the Entner-Doudoroff and pentose phosphate pathways nih.govnih.gov.

2-Ketogluconate Kinases (KguK)

In many Pseudomonas species and Cupriavidus necator, the committed step for 2-ketogluconate assimilation involves its phosphorylation nih.govresearchgate.net. After being transported into the cytoplasm by a specific transporter (KguT), 2-ketogluconate is phosphorylated by 2-ketogluconate kinase (KguK) mdpi.comfrontiersin.orgnih.gov.

This ATP-dependent reaction yields 2-keto-6-phosphogluconate nih.govresearchgate.netsemanticscholar.org. The genes encoding KguK are often part of a "kgu" operon, which also includes genes for the transporter (kguT) and the subsequent enzyme in the pathway, 2-keto-6-phosphogluconate reductase (kguD) mdpi.comdntb.gov.ua.

Reaction: 2-keto-D-gluconate + ATP → 2-keto-6-phospho-D-gluconate + ADP nih.govnih.gov

2-Keto-6-phosphogluconate Reductases (KguD)

The product of the KguK reaction, 2-keto-6-phosphogluconate, is subsequently reduced to 6-phosphogluconate by the enzyme 2-keto-6-phosphogluconate reductase (KguD) nih.govmdpi.com. This enzyme is dependent on the cofactor NADPH as the electron donor nih.gov. The resulting 6-phosphogluconate is a central metabolite that can directly enter the Entner-Doudoroff pathway, which is the primary route for glucose metabolism in many Pseudomonas species nih.govnih.govmdpi.com.

Reaction: 2-keto-6-phospho-D-gluconate + NADPH + H⁺ → 6-phospho-D-gluconate + NADP⁺ nih.govresearchgate.net

2-Ketogluconate Reductases (2KGR)

An alternative pathway for 2-ketogluconate catabolism exists in other microorganisms, such as Gluconobacter, Erwinia, and Escherichia coli nih.govresearchgate.net. This pathway involves the direct reduction of 2-ketogluconate to D-gluconate in the cytoplasm nih.gov. This reaction is catalyzed by 2-ketogluconate reductase (2KGR) nih.govwikipedia.orgoup.com.

These reductases are typically NADPH-dependent, showing a preference for NADPH over NADH as the cofactor nih.govoup.com. The D-gluconate produced can then be phosphorylated by gluconate kinase (GnuK) to form 6-phosphogluconate, which subsequently enters central metabolic pathways nih.govmdpi.com. In Gluconobacter, two distinct NADPH-dependent 2KGRs have been identified as the committed step in 2-ketogluconate metabolism nih.gov.

Reaction: 2-keto-D-gluconate + NADPH + H⁺ → D-gluconate + NADP⁺ nih.govwikipedia.org

Table 2: Key Enzymes in 2-Ketogluconate Catabolism

| Enzyme | Abbreviation | Cofactor | Location | Substrate | Product | Source Organisms (Examples) |

|---|---|---|---|---|---|---|

| 2-Ketogluconate Kinase | KguK | ATP | Cytoplasm | 2-keto-D-gluconate | 2-keto-6-phospho-D-gluconate | Pseudomonas plecoglossicida, Cupriavidus necator nih.govmdpi.comnih.gov |

| 2-Keto-6-phosphogluconate Reductase | KguD | NADPH | Cytoplasm | 2-keto-6-phospho-D-gluconate | 6-phospho-D-gluconate | Pseudomonas plecoglossicida, P. putida nih.govresearchgate.netmdpi.com |

| 2-Ketogluconate Reductase | 2KGR | NADPH | Cytoplasm | 2-keto-D-gluconate | D-gluconate | Gluconobacter sp., Acetobacter sp., E. coli nih.govwikipedia.orgoup.com |

Genetic and Transcriptional Regulation of 2 Ketogluconate Metabolism

Genomic Organization of 2-Ketogluconate Utilization Genes (e.g., kgu operon)

The genes required for the catabolism of 2-ketogluconate are typically clustered together in an operon, commonly referred to as the kgu operon. This organization facilitates the coordinated expression of all the necessary enzymes and transporters. In Pseudomonas, 2-KGA is synthesized in the periplasm and then transported into the cytoplasm for further metabolism. The intracellular pathway involves phosphorylation of 2-KGA to 2-keto-6-phosphogluconate (2K6PG) by 2-ketogluconate kinase (kguK), followed by the reduction of 2K6PG to 6-phosphogluconate by 2-keto-6-phosphogluconate reductase (kguD), which then enters the Entner-Doudoroff pathway. mdpi.com

The composition of the kgu operon can vary slightly among different Pseudomonas species. In Pseudomonas plecoglossicida, an industrial producer of 2-KGA, the kgu operon is composed of four structural genes: kguE, kguK, kguT, and kguD. mdpi.comnih.gov The gene kguT encodes the 2-ketogluconate transporter, and kguE is believed to encode a putative epimerase. mdpi.comnih.gov The transcriptional regulator gene, ptxS, is located upstream of the kgu operon but is transcribed independently. mdpi.comnih.gov

There has been some debate regarding the composition of the operon in Pseudomonas aeruginosa. While some studies have suggested that ptxS is the first gene of the kgu operon, which also includes kguE, kguK, kguT, and kguD, other research indicates that ptxS is independent of the structural genes. nih.govresearchgate.netnih.gov

Below is a table summarizing the genes of the kgu operon and their functions.

| Gene | Encoded Protein | Function |

| kguT | 2-ketogluconate transporter | Transports 2-ketogluconate into the cytoplasm. |

| kguK | 2-ketogluconate kinase | Phosphorylates 2-ketogluconate to 2-keto-6-phosphogluconate. |

| kguD | 2-keto-6-phosphogluconate reductase | Reduces 2-keto-6-phosphogluconate to 6-phosphogluconate. |

| kguE | Putative epimerase | Believed to be involved in the metabolic pathway. |

Transcriptional Regulatory Mechanisms and Effector Molecules

The expression of the kgu operon is tightly controlled by a network of transcriptional regulators that respond to the presence of specific effector molecules, ensuring that the genes for 2-KGA metabolism are only expressed when needed.

A key regulator of 2-KGA metabolism is the LacI-family transcriptional regulator PtxS. nih.govnih.gov PtxS functions as a repressor, binding to specific operator sites in the promoter region of the kgu operon to block transcription. nih.govnih.gov In P. plecoglossicida, PtxS recognizes a 14 bp palindromic sequence (5′-TGAAACCGGTTTCA-3′) within the promoter region. mdpi.com The binding of PtxS to this site likely obstructs the binding of RNA polymerase, thus inhibiting the transcription of the operon. mdpi.com

The repression by PtxS is relieved by the presence of 2-ketogluconate, which acts as an effector molecule. nih.govnih.govoup.com When 2-KGA binds to PtxS, it induces a conformational change in the protein, causing it to dissociate from the DNA and allowing transcription of the kgu operon to proceed. mdpi.comoup.com

In P. aeruginosa, the regulation is more complex and involves an interaction between PtxS and another regulator, PtxR, a member of the LysR family. nih.gov PtxS and PtxR can bind to their respective operators within the promoter region of target genes, such as the gluconate dehydrogenase genes (gad), and interact to form a DNA loop that represses transcription. nih.gov The binding of 2-KGA to PtxS disrupts the PtxS/PtxR complex, which dissolves the repression loop and permits transcription. nih.gov This concerted action of PtxS and PtxR also modulates the expression of the virulence factor exotoxin A. nih.gov

In P. aeruginosa, a two-component system, GtrS/GltR, plays a crucial role in regulating glucose and 2-KGA metabolism. oup.comresearchgate.netnih.gov GtrS is a sensor kinase, and GltR is a response regulator. oup.comnih.gov The ligand-binding domain of GtrS specifically binds to 2-ketogluconate (with a dissociation constant, KD, of 5 μM) and, to a lesser extent, 6-phosphogluconate (KD = 98 μM). oup.comresearchgate.netnih.gov

Binding of these effectors stimulates the autophosphorylation of GtrS, which then transfers the phosphate (B84403) group to GltR. oup.comresearchgate.netnih.gov Surprisingly, GltR acts as a transcriptional repressor. oup.comresearchgate.net Upon phosphorylation, GltR is released from its DNA operator site, which has a consensus sequence of 5′-tgGTTTTTc-3′. oup.comresearchgate.netnih.gov This derepression leads to a threefold increase in the transcription of genes involved in glucose transport and metabolism, as well as the gene for exotoxin A (toxA). oup.comresearchgate.netnih.gov This system highlights 2-KGA as a key signaling molecule that links carbon metabolism with virulence. oup.comresearchgate.net

Carbon catabolite repression (CCR) is a global regulatory mechanism that allows bacteria to preferentially utilize energy-efficient carbon sources. nih.govwikipedia.org In Pseudomonas, organic acids are often preferred over glucose. oup.com However, in the context of 2-KGA production and consumption, glucose can exert CCR on 2-KGA metabolism. nih.govresearchgate.net

Studies on P. plecoglossicida JUIM01 have shown that the strain will produce and accumulate 2-KGA from glucose, but it will only begin to consume the accumulated 2-KGA after the glucose in the medium has been completely exhausted. nih.govresearchgate.net This indicates that the presence of glucose represses the expression of the genes required for 2-KGA catabolism. nih.gov This phenomenon is crucial for the industrial production of 2-KGA, as maintaining a sufficient supply of glucose can prevent the consumption of the product, thereby increasing the final yield. nih.govresearchgate.net

Gene Expression Analysis and Transcriptional Profiling

Transcriptional analysis has provided significant insights into the regulation of 2-KGA metabolism. In P. plecoglossicida, when grown in a medium with an initial concentration of glucose, the transcription levels of genes involved in 2-KGA biosynthesis, such as glucose dehydrogenase (gcd) and gluconate 2-dehydrogenase (gad), are initially high. nih.gov As glucose is depleted and the bacteria switch to consuming 2-KGA, there is a significant upregulation (more than 10-fold) in the transcription of the genes for 2-KGA metabolism, namely kguK and kguD. nih.gov

The table below shows the relative transcription levels of key genes during the 2-KGA production and consumption phases in P. plecoglossicida.

| Gene | Function | Relative Transcription Level (2-KGA Consumption Phase vs. Production Phase) |

| gcd | Glucose dehydrogenase (2-KGA biosynthesis) | Decreased |

| gad | Gluconate 2-dehydrogenase (2-KGA biosynthesis) | Decreased |

| kguK | 2-ketogluconate kinase (2-KGA catabolism) | Significantly Increased (>10-fold) |

| kguD | 2-keto-6-phosphogluconate reductase (2-KGA catabolism) | Significantly Increased (>10-fold) |

| glk | Glucokinase | No significant change |

| gnuK | Gluconate kinase | No significant change |

Data adapted from studies on P. plecoglossicida JUIM01. nih.gov

Furthermore, the knockout of the transcriptional regulator gntR in P. plecoglossicida led to the downregulation of genes involved in 2-KGA transport (kguT) and catabolism (kguE, kguK, and kguD). mdpi.com This suggests a complex regulatory network where multiple regulators, including GntR, PtxS, and the GtrS-GltR system, coordinately control the transport and metabolic flux of glucose, gluconate, and 2-KGA. mdpi.com

Biotechnological Production and Process Development for Sodium 2 Ketogluconate

Microbial Strain Selection and Rational Engineering for Enhanced Production

The industrial-scale production of sodium 2-ketogluconate (2-KGA) relies heavily on the selection of robust microbial strains and their subsequent improvement through metabolic engineering.

Native Producer Strains and Their Characteristics

A variety of microorganisms are naturally capable of producing 2-ketogluconate. These native producers are found across several bacterial genera, with species of Pseudomonas and Gluconobacter being the most prominent. Other genera known to have 2-KGA producing members include Klebsiella, and Erwinia nih.govnih.gov.

Pseudomonas Strains: Species such as Pseudomonas plecoglossicida and Pseudomonas fluorescens are notable for their high 2-KGA yields nih.govfrontiersin.org. For instance, P. plecoglossicida JUIM01 is a key industrial strain used in China for 2-KGA production nih.govmdpi.com. These bacteria typically possess a periplasmic glucose oxidation system. In this system, glucose is first oxidized to gluconate by glucose dehydrogenase (Gcd), and then gluconate is further oxidized to 2-KGA by gluconate dehydrogenase (Gad) mdpi.comnih.govnih.gov. The produced 2-KGA can then be transported into the cytoplasm for further metabolism or secreted into the fermentation broth mdpi.comresearchgate.net. A key characteristic of some Pseudomonas strains is their ability to reutilize the produced 2-KGA as a carbon source once the primary carbon source, like glucose, is depleted researchgate.netresearchgate.net.

Gluconobacter Strains: Gluconobacter species, such as Gluconobacter oxydans, are well-known for their oxidative fermentation capabilities nih.govoup.com. These bacteria perform incomplete oxidation of various sugars, leading to the accumulation of different keto-gluconates, including 2-KGA and 5-keto-d-gluconate nih.govoup.com. The production of these different end products varies between strains due to differences in their enzymatic machinery nih.govoup.com. For example, the formation of 2-KGA is catalyzed by a flavin adenine (B156593) dinucleotide-dependent gluconate dehydrogenase (FAD-GADH) nih.gov. Some Gluconobacter strains have also been observed to consume the produced 2-KGA nih.govasm.org.

Table 1: Comparison of Native 2-Ketogluconate Producing Strains

| Microorganism | Key Characteristics | Reported Yield/Productivity |

|---|---|---|

| Pseudomonas plecoglossicida JUIM01 | Industrial production strain, utilizes periplasmic glucose oxidation, can reutilize 2-KGA. nih.govmdpi.comresearchgate.net | High yield, over 90% of theoretical value. researchgate.net |

| Pseudomonas fluorescens AR4 | High 2-KGA production, suitable for semi-continuous culture. nih.govfrontiersin.org | 135 g/L of 2-KGA in batch fermentation. nih.gov |

| Gluconobacter oxydans | Performs oxidative fermentation, can produce both 2-KGA and 5-KGA. nih.govoup.com | A recombinant strain produced 321 g/L of 2-KGA from glucose. nih.govresearchgate.net |

| Klebsiella pneumoniae | Can achieve high 2-KGA concentrations under optimal conditions. nih.gov | 186 g/L of 2-KGA with a yield of 1.05 g/g glucose. nih.govresearchgate.net |

Metabolic Engineering and Synthetic Biology Approaches for Increased Yield and Productivity

To enhance the economic feasibility of 2-KGA production, metabolic engineering and synthetic biology strategies are employed to improve the yield and productivity of native producer strains.

Gene Knockout Strategies: A primary approach is to eliminate competing metabolic pathways and prevent the degradation of the final product. For example, in Gluconobacter oxydans, inactivating the gene for membrane-bound glucose dehydrogenase can prevent the formation of gluconate and its subsequent conversion to 2-ketogluconate and 2,5-diketogluconate, thereby redirecting carbon flux towards other desired products. nih.govresearchgate.net Similarly, knocking out genes involved in the catabolism of 2-KGA, such as those in the kgu operon (kguE, kguK, kguT, and kguD), can prevent the producing strain from consuming the product, leading to higher accumulation mdpi.comnih.gov. For instance, deleting the edd gene, which encodes for 6-phosphogluconate dehydratase in the Entner-Doudoroff pathway, in P. plecoglossicida JUIM01 resulted in an 8% increase in 2-KGA production nih.gov.

Gene Overexpression: Overexpression of key enzymes in the 2-KGA biosynthesis pathway can also lead to increased production. For instance, enhancing the expression of gluconate dehydrogenase could potentially increase the conversion rate of gluconate to 2-KGA.

Promoter Engineering and Regulatory Network Modification: Altering the regulation of gene expression can also be a powerful tool. The transcriptional regulator GntR, for example, has been shown to repress the expression of genes involved in gluconate transport and catabolism in P. plecoglossicida JUIM01 mdpi.com. Modifying such regulatory elements can help to channel more carbon towards 2-KGA production mdpi.com.

Fermentation Strategies and Bioreactor Optimization

The successful industrial production of this compound is highly dependent on the fermentation strategy and the optimization of bioreactor conditions.

Batch and Fed-Batch Fermentation Process Parameters

Batch Fermentation: In a batch process, all nutrients are provided at the beginning of the fermentation, and the culture is harvested at the end eppendorf.com. This method is simple to operate but can be limited by substrate inhibition and the accumulation of toxic byproducts eppendorf.com. For 2-KGA production, a batch culture of P. plecoglossicida JUIM01 with an initial glucose concentration of 140.0 g/L showed a rapid increase in 2-KGA concentration to 135.29 g/L frontiersin.orgnih.gov.

Fed-Batch Fermentation: Fed-batch fermentation is a more common approach in industrial settings. In this method, nutrients are fed to the bioreactor during the fermentation process, which allows for better control of substrate concentration and can lead to higher cell densities and product yields eppendorf.comcambridge.org. A fed-batch process for P. plecoglossicida JUIM01 resulted in a 2-KGA concentration of 205.67 g/L with a productivity of 6.86 g/L/h and a yield of 0.953 g/g of glucose nih.gov. A DO-stat fed-batch strategy, where the feed rate is coupled to the dissolved oxygen concentration, has been used with immobilized Pseudomonas aeruginosa to produce 2-KGA from cassava hydrolysate nih.gov.

Semi-Continuous and Continuous Fermentation Approaches

Semi-Continuous Fermentation: This approach, also known as repeated-batch fermentation, involves periodically removing a portion of the culture and replacing it with fresh medium microbiologyclass.net. This method combines elements of both batch and continuous systems microbiologyclass.net. A two-stage semi-continuous process with P. plecoglossicida JUIM01 has been developed for 2-KGA production. In this process, after an initial batch phase, a portion of the broth is transferred to a second fermentor where more substrate is added frontiersin.orgnih.gov. This strategy has been shown to be effective, with one study reporting the consumption of 50680.0 g of glucose to produce 50005.20 g of 2-KGA over three cycles frontiersin.org. Another study using P. fluorescens AR4 in a semi-continuous process produced 444.96 g/L of 2-KGA with a productivity of 6.74 g/L·h nih.gov.

Continuous Fermentation: In a continuous process, fresh medium is continuously added to the bioreactor while an equal volume of culture is simultaneously removed microbiologyclass.net. This allows for a steady-state operation with constant cell density and productivity microbiologyclass.net. While this method can be highly efficient, it is also more complex to operate and carries a higher risk of contamination microbiologyclass.net.

Bioprocess Control and Monitoring for Optimal 2-Ketogluconate Accumulation

Effective monitoring and control of key process parameters are crucial for maximizing 2-KGA production.

Key Parameters to Monitor and Control:

pH: The pH of the fermentation broth can significantly impact enzyme activity and cell growth. Maintaining an optimal pH is essential for high productivity.

Temperature: Microbial growth and enzyme kinetics are highly dependent on temperature.

Dissolved Oxygen (DO): The conversion of glucose to 2-KGA is an oxidative process, making DO a critical parameter. DO-stat control strategies are often employed to maintain optimal oxygen levels nih.gov.

Substrate Concentration: High glucose concentrations can be inhibitory to some strains. Fed-batch and continuous fermentation strategies are used to maintain the substrate concentration within an optimal range.

Monitoring Techniques: Bioprocess monitoring can be performed using various methods hamiltoncompany.comeppendorf.com:

Off-line: Samples are taken from the bioreactor and analyzed in a laboratory. This method is common but introduces a time delay hamiltoncompany.com.

At-line: Analysis is performed in close proximity to the bioreactor hamiltoncompany.com.

On-line: The sample is diverted from the bioreactor through a bypass and analyzed automatically hamiltoncompany.com.

In-line (In-situ): Sensors are placed directly in the bioreactor for real-time monitoring hamiltoncompany.com.

Real-time monitoring and control of these parameters are essential for maintaining optimal conditions for 2-KGA accumulation and achieving high yields and productivities researchgate.netnih.gov.

Table 2: Summary of Fermentation Strategies for 2-Ketogluconate Production

| Fermentation Strategy | Description | Advantages | Disadvantages | Example Organism |

|---|---|---|---|---|

| Batch | All nutrients are added at the start. eppendorf.com | Simple operation, low contamination risk. eppendorf.com | Lower cell densities, product inhibition. eppendorf.com | Pseudomonas plecoglossicida frontiersin.orgnih.gov |

| Fed-Batch | Nutrients are added intermittently or continuously. eppendorf.com | High cell densities and product yields, avoids substrate inhibition. eppendorf.com | More complex operation. | Pseudomonas plecoglossicida, Pseudomonas aeruginosa nih.govnih.gov |

| Semi-Continuous | A portion of the culture is periodically replaced with fresh medium. microbiologyclass.net | Can achieve high product concentrations over multiple cycles. | Requires careful management of replacement volume and timing. | Pseudomonas plecoglossicida, Pseudomonas fluorescens frontiersin.orgnih.gov |

| Continuous | Fresh medium is continuously added and culture is continuously removed. microbiologyclass.net | Steady-state operation, high productivity. microbiologyclass.net | Complex operation, higher contamination risk. microbiologyclass.net | Serratia marcescens frontiersin.org |

Applications of 2 Ketogluconate in Industrial Biotechnology and Chemical Synthesis

Role as a Precursor in the Industrial Synthesis of D-Erythorbate (Isoascorbate)

The most significant industrial application of 2-keto-D-gluconate is its role as the direct precursor for the synthesis of D-erythorbic acid (also known as isoascorbic acid) and its sodium salt, sodium erythorbate. mdpi.comnih.govspkx.net.cn These compounds are stereoisomers of L-ascorbic acid (Vitamin C) and are widely used as antioxidants and preservatives in the food and beverage industry to prevent oxidation, maintain color, and preserve flavor. frontiersin.orgatamanchemicals.com The global market for erythorbic acid is substantial, driving the demand for efficient 2KGA production. frontiersin.org

The industrial production of 2KGA for this purpose is a well-established microbial fermentation process. spkx.net.cn Strains like Pseudomonas plecoglossicida are used commercially to convert high concentrations of glucose into 2KGA with high yield and productivity. mdpi.comnih.gov For instance, fed-batch fermentation of P. plecoglossicida JUIM01 has been shown to produce 205.67 g/L of 2KGA with a productivity of 6.86 g/L/h and a yield of 0.953 g/g of glucose. mdpi.com Similarly, a novel strain, Arthrobacter globiformis JUIM02, achieved a 2KGA titer of 159.05 g/L with a productivity of 6.63 g/L/h in fermentation. nih.gov The conversion of 2KGA to D-erythorbic acid is then typically achieved through a chemical lactonization step.

The table below summarizes research findings on 2KGA production by various microorganisms, highlighting the efficiency of these biotechnological processes.

| Microorganism | Fermentation/Conversion Type | Max 2KGA Concentration (g/L) | Productivity (g/L·h) | Yield (g/g glucose) | Reference |

| Pseudomonas plecoglossicida JUIM01 | Fed-batch Fermentation | 205.67 | 6.86 | 0.953 | mdpi.com |

| Pseudomonas plecoglossicida JUIM01 | Immobilized Resting Cells | 134.45 | 4.48 | 1.07 | nih.gov |

| Arthrobacter globiformis JUIM02 | Fermentation | 159.05 | 6.63 | 0.97 | nih.gov |

| Arthrobacter globiformis JUIM02 | Bioconversion (Resting Cells) | 172.96 | 5.41 | 1.06 | nih.gov |

| Klebsiella pneumoniae | Two-stage Fermentation | 186 | 7.15 | 1.05 | nih.gov |

| Pseudomonas fluorescens AR4 | Semi-continuous Fermentation | 444.96 (total over 4 runs) | 6.74 | 0.93 | frontiersin.orgresearchgate.net |

Intermediacy in the Production of Other Keto-Sugars and Derivatives

Beyond its primary role in erythorbate synthesis, 2-ketogluconate is a key intermediate in metabolic pathways that can be harnessed for the production of other valuable keto-sugars and their derivatives. researchgate.net Keto-sugars are useful intermediates for producing a variety of sugar derivatives. researchgate.net

One significant pathway involves the further oxidation of 2-keto-D-gluconate to 2,5-diketo-D-gluconic acid (2,5-DKG). nih.govfrontiersin.org This conversion is catalyzed by 2-keto-D-gluconic acid dehydrogenase (2-KGDH), an enzyme found in bacteria like Gluconobacter oxydans. nih.govfrontiersin.org 2,5-DKG is a crucial intermediate in an alternative route to vitamin C synthesis, as it can be stereoselectively reduced to 2-keto-L-gulonic acid (2-KLG), the direct precursor to L-ascorbic acid. frontiersin.orgfrontiersin.orgdocumentsdelivered.com This has led to the development of recombinant microorganisms, such as Erwinia herbicola, engineered to express a 2,5-DKG reductase, thereby creating a novel pathway to produce 2-KLG directly from glucose via 2-KGA and 2,5-DKG intermediates. frontiersin.orgdocumentsdelivered.comresearchgate.net

Another important derivative is 2-keto-3-deoxy-D-gluconate (KDG). KDG is a key intermediate in the Entner-Doudoroff pathway, a central metabolic route in many bacteria. nih.govfrontiersin.org Biocatalytic methods have been developed for the efficient synthesis of KDG from D-gluconate, a direct precursor to 2-ketogluconate. nih.govresearchgate.net For instance, using a recombinant gluconate dehydratase (GAD), D-gluconate can be converted to stereochemically pure KDG with a final yield of approximately 90%. nih.govresearchgate.net This makes KDG and its phosphorylated form, 2-keto-3-deoxy-6-phosphogluconate (KDPG), accessible for further enzymatic synthesis and as building blocks for other complex molecules. nih.govfrontiersin.org

Research into Novel Bio-based Chemical Manufacturing Routes Utilizing 2-Ketogluconate

Researchers are actively exploring new biotechnological applications for 2-ketogluconate, leveraging it as a renewable starting material for various bio-based chemicals. mdpi.comieabioenergy.com Metabolic engineering and synthetic biology are key tools in creating novel manufacturing routes from this versatile platform chemical. nih.govmdpi.comsciepublish.com

One promising area of research is the production of L-tartaric acid. L-tartaric acid is a high-value organic acid used in the food and pharmaceutical industries. nih.gov While industrial production often relies on chemical synthesis from petroleum-based feedstocks, a biological route has been identified in plants like grapes (Vitis vinifera). nih.govnih.gov This pathway proceeds from vitamin C (L-ascorbic acid), and a critical step involves the reduction of 2-keto-L-gulonic acid (an isomer of 2KGA) to L-idonic acid by an aldo-keto reductase. nih.gov This discovery opens avenues for engineering microorganisms to produce L-tartaric acid or its precursors, like tartaric semialdehyde, from glucose-derived intermediates such as 2-ketogluconate. nih.gov

Furthermore, the reactivity of 2-ketogluconate makes it a candidate for producing a range of functional and heterocyclic compounds. mdpi.com For example, periplasmic oxidation of glucose in engineered Pseudomonas putida leads to significant accumulation of 2-ketogluconate, which, while often seen as a byproduct in some applications, highlights its potential as a readily available substrate for conversion to other target molecules if the appropriate enzymatic pathways are introduced. nih.gov Ongoing research aims to identify and engineer enzymes and metabolic pathways to convert 2-ketogluconate into novel biopolymers, specialty chemicals, and pharmaceutical intermediates, contributing to the development of a sustainable bio-economy.

Advanced Research Methodologies in 2 Ketogluconate Studies

Systems Biology Approaches (Transcriptomics, Proteomics, and Metabolomics) for Pathway Elucidation and Optimization

Systems biology offers a holistic view of the biological processes involved in 2-ketogluconate metabolism by integrating data from multiple 'omics' platforms. Transcriptomics, proteomics, and metabolomics are pivotal in identifying key genes, proteins, and metabolic intermediates, thereby elucidating the intricate regulatory networks and metabolic pathways.

Transcriptomics involves the large-scale analysis of RNA transcripts, providing insights into gene expression patterns under specific conditions. In the context of 2-ketogluconate, transcriptomic studies can reveal which genes are upregulated or downregulated during its production or consumption. For instance, comparing the transcriptomes of a wild-type and a mutant strain with enhanced 2-ketogluconate production can pinpoint the genes responsible for the improved phenotype. This approach is crucial for understanding the molecular responses of microorganisms to the presence of 2-ketogluconate and for identifying regulatory elements involved in its metabolic pathways. nih.govresearchgate.net

Proteomics , the comprehensive study of proteins, complements transcriptomics by providing a direct measure of the functional molecules in the cell. Through techniques like two-dimensional gel electrophoresis and mass spectrometry-based protein identification, researchers can quantify changes in the proteome in response to varying levels of 2-ketogluconate. This allows for the identification of key enzymes and regulatory proteins directly involved in its metabolic pathways.

Metabolomics focuses on the global analysis of all metabolites within a biological system. By profiling the metabolome, scientists can identify and quantify the intermediates of the 2-ketogluconate pathway and other connected metabolic routes. nih.gov The integration of metabolomic and transcriptomic data can provide a comprehensive picture of the molecular perturbations underlying specific metabolic states, as demonstrated in studies of other complex biological systems. semanticscholar.orgresearchgate.net This integrated approach helps to identify metabolic bottlenecks and can guide strategies for optimizing the production of 2-ketogluconate.

The table below summarizes the applications of these systems biology approaches in the study of 2-ketogluconate metabolism.

| Omics Approach | Methodologies | Applications in 2-Ketogluconate Research |

| Transcriptomics | RNA sequencing (RNA-Seq), Microarrays | Identification of genes involved in 2-ketogluconate synthesis and degradation; Understanding gene regulatory networks. nih.govresearchgate.net |

| Proteomics | 2D-Gel Electrophoresis, Mass Spectrometry (MS) | Quantification of enzyme levels in the 2-ketogluconate pathway; Identification of post-translational modifications affecting enzyme activity. |

| Metabolomics | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) | Profiling of metabolic intermediates; Identification of metabolic bottlenecks and alternative pathways; Biomarker discovery. nih.gov |

Isotopic Tracer Studies for Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. Isotopic tracer studies, often using stable isotopes like ¹³C, are central to MFA. nih.govbates.edu In these experiments, a labeled substrate, such as ¹³C-glucose, is introduced into the biological system. The distribution of the isotope label in downstream metabolites is then measured, typically by mass spectrometry or NMR. nih.gov This labeling pattern provides detailed information about the flow of carbon through the metabolic network, allowing for the calculation of intracellular fluxes.

For 2-ketogluconate research, MFA can be used to:

Determine the relative contributions of different pathways to glucose catabolism and 2-ketogluconate formation.

Identify the key branch points in metabolism that divert carbon flux towards or away from 2-ketogluconate production.

Quantify the impact of genetic modifications on metabolic fluxes, thereby guiding metabolic engineering strategies for enhanced production.

The choice of isotopic tracer is critical for the precision of flux estimations. nih.gov For instance, specifically labeled glucose tracers can provide more precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while labeled glutamine is often preferred for analyzing the tricarboxylic acid (TCA) cycle. nih.govmit.edu

In Vitro Enzymatic Characterization and Kinetic Studies

The detailed study of individual enzymes is fundamental to understanding any metabolic pathway. In vitro enzymatic characterization involves purifying the enzyme of interest and studying its kinetic properties in a controlled environment. This approach provides crucial data on how the enzyme functions and how its activity is regulated.

Key enzymes in the 2-ketogluconate pathway that have been subjects of such studies include gluconate dehydrogenase, 2-ketogluconate reductase, and 2-ketogluconate kinase. nih.govresearchgate.netresearchgate.net Kinetic studies determine important parameters such as the Michaelis constant (KM), which indicates the substrate concentration at which the reaction rate is half of the maximum, and the maximum reaction velocity (Vmax). The optimal pH and temperature for enzyme activity are also determined.

For example, studies on 2-ketogluconate reductases from Gluconobacter sp. have shown that these enzymes are NADPH-dependent and exhibit high activity at neutral pH. nih.govresearchgate.net The characterization of 2-ketogluconate kinase from Pseudomonas plecoglossicida revealed its optimal temperature and pH, providing valuable information for understanding its role in 2-ketogluconate catabolism. researchgate.netdntb.gov.ua

The following table presents a summary of kinetic parameters for enzymes involved in 2-ketogluconate metabolism from various studies.

| Enzyme | Organism | Substrate | KM (mM) | Optimal pH | Optimal Temperature (°C) |

| 2-Ketogluconate Kinase | Pseudomonas plecoglossicida | 2-Ketogluconate | - | 7.7 | 30-33 |

| 2-Ketogluconate Reductase (GLF_0478) | Gluconobacter sp. | 2-Ketogluconate | - | Neutral | - |

| 2-Ketogluconate Reductase (GLF_1777) | Gluconobacter sp. | 2-Ketogluconate | - | Neutral | - |

Note: Specific KM values were not provided in the referenced search snippets for all enzymes.

Molecular Biology Techniques for Genetic Manipulation and Gene Expression Analysis

Molecular biology techniques are essential for the genetic manipulation of microorganisms to study and engineer the 2-ketogluconate pathway. nih.govnih.gov These methods allow for the targeted modification of an organism's genome to investigate the function of specific genes and to create strains with desired metabolic characteristics.

Commonly used techniques include:

Gene Knockout: This involves deleting a specific gene to study its function. For instance, knocking out genes involved in the consumption of 2-ketogluconate can lead to its accumulation, thereby increasing the production yield. nih.gov

Site-Directed Mutagenesis: This technique is used to make specific changes in the DNA sequence of a gene, allowing for the study of the structure-function relationship of the encoded protein.

Reporter Gene Fusions: These are used to study the regulation of gene expression. By fusing the promoter of a gene of interest to a reporter gene (e.g., lacZ), the activity of the promoter can be easily measured.

Gene expression analysis techniques, such as quantitative PCR (qPCR) and Northern blotting , are used to quantify the amount of specific mRNA transcripts, providing a measure of gene activity. libretexts.org These methods are crucial for validating the results of transcriptomic studies and for analyzing the effects of genetic modifications on gene expression.

Biophysical Methods for Protein-Ligand Interaction and Structural-Functional Relationship Studies

Biophysical methods provide detailed insights into the three-dimensional structure of proteins and their interactions with ligands, such as substrates and inhibitors. nih.gov This information is vital for understanding the catalytic mechanism of enzymes and for designing strategies to modify their function.

Key techniques in this area include:

X-ray Crystallography: This technique can determine the atomic-resolution structure of a protein, revealing the architecture of the active site and how the substrate binds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure and dynamics of proteins in solution, providing information about conformational changes that occur upon ligand binding. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur during a binding event, allowing for the determination of thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov

Surface Plasmon Resonance (SPR): SPR is a sensitive technique for studying the kinetics of protein-ligand interactions in real-time, providing data on the association and dissociation rate constants. nih.gov

By applying these methods to enzymes in the 2-ketogluconate pathway, researchers can gain a fundamental understanding of their structure-function relationships, which can inform protein engineering efforts to improve their catalytic efficiency or alter their substrate specificity. nih.gov

Advanced Analytical Techniques for Quantification and Pathway Intermediate Profiling (e.g., HPLC, Mass Spectrometry)

Accurate and sensitive analytical techniques are indispensable for the quantification of 2-ketogluconate and the profiling of related metabolic intermediates. These methods are essential for monitoring fermentation processes, analyzing the results of metabolic engineering experiments, and conducting metabolomic studies.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of 2-ketogluconate and other organic acids. Different detection methods can be coupled with HPLC, including:

Ultraviolet (UV) Detection: Suitable for compounds that absorb UV light.

Refractive Index (RI) Detection: A universal detector that is sensitive to changes in the refractive index of the eluent.

Mass Spectrometry (MS) Detection: Provides high sensitivity and selectivity, allowing for the unambiguous identification and quantification of compounds.

Mass Spectrometry (MS) , often coupled with a separation technique like HPLC or gas chromatography (GC), is a powerful tool for metabolomic profiling. semanticscholar.org It can be used to identify and quantify a wide range of metabolites in a complex sample, providing a comprehensive snapshot of the metabolic state of a cell. The high resolution and accuracy of modern mass spectrometers enable the differentiation of isomers and the identification of unknown compounds.

These advanced analytical techniques are crucial for generating the high-quality data needed for systems biology approaches and for the successful optimization of 2-ketogluconate production processes. frontiersin.org

Future Research Directions and Challenges in 2 Ketogluconate Science

Elucidating Uncharacterized Metabolic Pathways and Enzymes Associated with 2-Ketogluconate

A thorough understanding of the metabolic fate of 2-ketogluconate is paramount for designing strategies to enhance its production by preventing its consumption by the producing microorganism. In various bacteria, the initial step in 2-ketogluconate assimilation is a key divergence point. Some bacteria, such as Pseudomonas species and Cupriavidus necator, initiate catabolism through phosphorylation, while others, including Gluconobacter, Erwinia, Klebsiella, and Escherichia coli, begin with a reduction step nih.gov.

In contrast, the reduction pathway, observed in bacteria like Gluconobacter, relies on NADPH-dependent 2-ketogluconate reductases (2KGRs) to convert 2-ketogluconate to gluconate nih.gov. Recent studies in Gluconobacter sp. strain CHM43 have identified two functionally redundant 2KGRs, encoded by the genes GLF_0478 and GLF_1777 nih.gov. While the deletion of both genes was necessary to completely abolish 2-ketogluconate consumption, the specific physiological roles and regulatory mechanisms of each isozyme remain an area of active investigation nih.gov. The characterization of these and other novel enzymes will provide a more complete picture of 2-ketogluconate metabolism and reveal new targets for metabolic engineering.

Table 1: Key Enzymes in 2-Ketogluconate Catabolic Pathways

| Enzyme | Gene (example) | Organism (example) | Pathway | Function |

| 2-Ketogluconate Kinase | kguK | Pseudomonas plecoglossicida | Phosphorylation | Phosphorylates 2-ketogluconate to 2-keto-6-phosphogluconate |

| 2-Keto-6-phosphogluconate Reductase | kguD | Pseudomonas plecoglossicida | Phosphorylation | Reduces 2-keto-6-phosphogluconate to 6-phosphogluconate |

| 2-Ketogluconate Reductase | GLF_0478, GLF_1777 | Gluconobacter sp. CHM43 | Reduction | Reduces 2-ketogluconate to gluconate |

Sustainable Bioproduction of 2-Ketogluconate from Renewable Feedstocks

The economic viability of 2-ketogluconate production is heavily dependent on the cost of the carbon source. While glucose is a common substrate, there is a growing emphasis on utilizing renewable and less expensive feedstocks to enhance the sustainability of the process. Lignocellulosic biomass, agricultural residues, and industrial byproducts represent promising alternative feedstocks nih.gov.

Research has demonstrated the potential of various renewable feedstocks for 2-ketogluconate production. For instance, rice starch hydrolyzate has been successfully used as a substrate for Pseudomonas plecoglossicida JUIM01 in a two-stage semi-continuous fermentation process frontiersin.org. Similarly, waste bread has been investigated as a sole nutrient source for 2-ketogluconate production, yielding high concentrations of the product researchgate.net. Another abundant and low-cost feedstock is crude glycerol, a major byproduct of the biodiesel industry frontiersin.org. While not yet extensively reported for 2-ketogluconate production, its successful use for producing other chemicals suggests its potential as a sustainable carbon source researchgate.net.

The challenge lies in the efficient conversion of these complex feedstocks into fermentable sugars and the adaptation of production strains to tolerate potential inhibitors present in the hydrolysates. Future research should focus on developing robust microbial strains capable of directly utilizing these alternative feedstocks or on optimizing pretreatment and hydrolysis processes to improve sugar yields and minimize the formation of inhibitory compounds.

Table 2: Microbial Production of 2-Ketogluconate from Various Feedstocks

| Microorganism | Feedstock | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) |

| Pseudomonas plecoglossicida JUIM01 | Glucose | 205.67 | 6.86 | 0.953 |

| Klebsiella pneumoniae | Glucose | 186 | 7.15 | 1.05 |

| Pseudomonas fluorescens AR4 | Glucose | 135 | - | - |

| Gluconobacter oxydans (recombinant) | Glucose | 321 | - | - |

| Pseudomonas plecoglossicida JUIM01 | Rice Starch Hydrolyzate | 136.47 | 7.58 | 0.9746 |

| Serratia marcescens NRRL B-486 | Glucose | - | - | 0.85-1.0 |

Development of Novel Biocatalysts and Engineered Microbial Cell Factories for 2-Ketogluconate Conversions

The core of efficient 2-ketogluconate production lies in the catalytic activity of the microbial cells. The primary enzymes responsible for the conversion of glucose to 2-ketogluconate are the membrane-bound glucose dehydrogenase (GDH) and gluconate dehydrogenase (GADH) nih.gov. Enhancing the expression and activity of these enzymes is a key strategy for improving production metrics.

Metabolic engineering offers a powerful toolkit for the rational design of microbial cell factories. In Pseudomonas putida, for example, the periplasmic oxidation of glucose to 2-ketogluconate is a significant metabolic pathway ornl.gov. While this can be a drawback when other products are desired, it highlights the natural capacity of this organism for 2-ketogluconate synthesis and its potential as a platform for overproduction through targeted genetic modifications ornl.govnih.gov. Engineering efforts could focus on redirecting carbon flux towards the 2-ketogluconate synthesis pathway and eliminating competing pathways.

Integration of Omics and Computational Modeling for Predictive Metabolic Engineering of 2-Ketogluconate Producers

The complexity of cellular metabolism necessitates a systems-level understanding to guide effective metabolic engineering strategies. The integration of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) with computational modeling provides a powerful framework for this purpose.

Multi-omics analysis has been applied to study 2-ketogluconate production in Pseudomonas putida within a bio-electrochemical system, providing insights into the cellular response to anoxic conditions and guiding the construction of mutant strains with improved production rates uni-saarland.de. Similarly, transcription analysis and proteomics have been used to investigate the carbon catabolite repression of 2-ketogluconate metabolism in Pseudomonas plecoglossicida, revealing that the genes for 2-ketogluconate consumption are significantly upregulated only after glucose is depleted nih.gov.

Genome-scale metabolic models (GSMMs) are valuable tools for simulating cellular metabolism and predicting the effects of genetic modifications. Computational pipelines and algorithms, such as co-FSEOF, have been developed to identify metabolic engineering targets for the overproduction of specific chemicals or the co-production of multiple metabolites frontiersin.orgbiorxiv.orgbiorxiv.org. Applying these predictive models to 2-ketogluconate producing organisms can help identify non-intuitive gene knockout or overexpression targets to enhance product yield and productivity. The future of metabolic engineering for 2-ketogluconate production will increasingly rely on these data-driven, predictive approaches to accelerate the design-build-test-learn cycle and create more efficient and robust microbial cell factories.

Q & A

Q. How can contradictions in this compound’s thermodynamic parameters (e.g., ΔH, ΔS) be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.